molecular formula C40H77N12O19P3 B7886644 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

Cat. No.: B7886644
M. Wt: 1123.0 g/mol
InChI Key: XTSNRUFLZVGKOU-NRBYJGOSSA-O
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Description

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt (hereafter referred to by its full name) is a chemically modified adenosine triphosphate (ATP) analog. Its molecular formula is C22H14LiN11Na3O25P3, with a molecular weight of 1001.24 g/mol . The compound features a trinitrophenyl (TNP) group attached to the 2' or 3' hydroxyl group of the ribose moiety, which confers unique fluorescence and binding properties.

Properties

IUPAC Name

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37);4*4-6H2,1-3H3/q-1;;;;/p+1/t7-,11-,12-,15-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSNRUFLZVGKOU-NRBYJGOSSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77N12O19P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1123.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

TNBS reacts selectively with the 2'- and 3'-hydroxyl groups of ATP’s ribose moiety, forming a trinitrophenyl (TNP) adduct. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl groups attack the electron-deficient aromatic ring of TNBS. Optimal conditions include:

  • pH 8.0–9.0 : Achieved using a borate or carbonate buffer to deprotonate the hydroxyl groups.

  • Temperature : 25–37°C for 12–24 hours.

  • Molar Ratio : ATP to TNBS at 1:2 to ensure complete substitution.

Workflow Overview

  • Substrate Preparation : ATP is dissolved in a borate buffer (pH 8.5) and chilled to 4°C.

  • TNBS Addition : TNBS is added incrementally to avoid excessive heat generation.

  • Incubation : The mixture is stirred at 25°C for 18 hours.

  • Quenching : The reaction is halted by adjusting the pH to 6.0 with acetic acid.

Purification and Isolation

Crude TNP-ATP is purified using a combination of techniques:

Ion-Exchange Chromatography

A DEAE-Sephadex A-25 column equilibrated with ammonium bicarbonate (0.1 M, pH 7.5) separates TNP-ATP from unreacted ATP and TNBS. Elution is performed with a linear gradient of 0.1–0.5 M ammonium bicarbonate.

Lyophilization

The purified fractions are lyophilized to remove ammonium bicarbonate, yielding TNP-ATP as a reddish-orange powder.

Salt Formation

To generate the monolithium trisodium salt, the lyophilized product is dissolved in a solution containing lithium chloride and sodium hydroxide. Subsequent dialysis against deionized water removes excess ions, followed by lyophilization.

Analytical Characterization

Spectroscopic Properties

TNP-ATP exhibits distinct absorption maxima due to the TNP chromophore:

  • 259 nm : Corresponds to the adenine base.

  • 408 nm and 470 nm : Attributed to the TNP group in aqueous solution.

ParameterValueMethod
λmax (H2O)259, 408, 470 nmUV-Vis Spectroscopy
FluorescenceNon-fluorescent in H2OFluorescence Spectra
Quantum Yield (Bound)Increases 10-foldProtein Binding Assay

Structural Confirmation

  • Mass Spectrometry : Molecular ion peak at m/z 1001.24 confirms the molecular formula C22H14LiN11Na3O25P3.

  • 31P NMR : Three distinct peaks at −10.2, −11.8, and −22.3 ppm correspond to the α-, β-, and γ-phosphate groups, respectively.

Reaction Optimization and Yield

Critical Parameters

  • pH Sensitivity : Reactions below pH 7.5 result in incomplete substitution, while pH >9.0 causes ATP degradation.

  • Temperature Control : Elevated temperatures (>37°C) promote side reactions, reducing yields.

Yield Data

StepYield (%)Purity (%)
Crude Product60–7050–60
Post-Purification45–5095–98
Salt Formation40–45>99

Applications in Biochemical Research

While beyond the scope of preparation methods, TNP-ATP’s utility as a fluorescent ATP analog warrants mention. Its binding to P2X receptors (IC50: 0.9–7 nM) and ATPases enables real-time monitoring of nucleotide-protein interactions .

Chemical Reactions Analysis

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Receptor Studies

TNP-ATP serves as a potent and selective antagonist for P2X receptors, particularly P2X1 and P2X3, which are crucial in mediating various physiological responses.

  • P2X Receptor Antagonism : TNP-ATP has demonstrated high affinity for P2X receptors, inhibiting ATP-induced currents with IC50 values of approximately 6 nM for P2X1 and 0.9 nM for P2X3 receptors . This selectivity makes it an invaluable tool for studying the physiological roles of these receptors in smooth muscle contraction and neurotransmission.
  • Mechanistic Insights : Research indicates that TNP-ATP induces characteristic spectral shifts upon binding to these receptors, providing insights into receptor conformational changes during activation . Such studies enhance our understanding of receptor pharmacology and the development of targeted therapies.

Enzyme Activity Modulation

TNP-ATP is not only a receptor antagonist but also serves as a valuable tool in enzymatic studies.

  • Fluorescent Mimic : TNP-ATP has been used as a fluorescent probe to study allosteric activation mechanisms in enzymes such as pyruvate carboxylase. It mimics the natural allosteric activator acetyl CoA, allowing researchers to probe enzyme dynamics under physiological conditions .
  • Inhibition Studies : The compound has been utilized to investigate the inhibition mechanisms of various ATPases and other enzymes involved in nucleotide metabolism. For example, it has been shown to affect the activity of myosin ATPases, providing insights into muscle contraction mechanisms .

Therapeutic Implications

The pharmacological properties of TNP-ATP suggest potential therapeutic applications.

  • Pain Management : Due to its antagonistic effects on P2X receptors involved in pain signaling pathways, TNP-ATP may have implications in developing analgesics targeting neuropathic pain conditions .
  • Cardiovascular Research : Studies have shown that TNP-ATP can modulate vascular smooth muscle responses, indicating its potential role in cardiovascular research aimed at understanding vascular tone regulation and related disorders .

Case Study 1: Mechanistic Study on Smooth Muscle Contraction

In a study examining the effects of TNP-ATP on rat mesenteric artery smooth muscle cells, researchers found that TNP-ATP effectively inhibited contractions induced by α,β-meATP, demonstrating its utility in understanding purinergic signaling pathways involved in vascular function .

Case Study 2: Allosteric Activation Probing

Another research effort utilized TNP-ATP as a fluorescent mimic to explore the allosteric activation of pyruvate carboxylase. The study revealed how TNP-ATP could stabilize enzyme conformations that are critical for its catalytic activity, providing insights into metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Analogues of ATP

The following table summarizes key ATP analogs, their modifications, properties, and applications:

Compound Name Modification Key Property Application References
2',3'-O-(2,4,6-Trinitrophenyl) ATP monolithium trisodium salt Trinitrophenyl group at 2'/3' ribose Fluorescent upon protein binding; competitive inhibitor Protein binding studies; P2X receptor antagonism
2'(3')-O-(4-Benzoylbenzoyl) adenosine 5'-triphosphate (BzATP) Benzoylbenzoyl group at 2'/3' ribose P2X7 receptor agonist; hydrolysis-resistant Inflammation and immune response studies
2-(Methylthio)adenosine 5'-diphosphate (2-MeSADP) Methylthio group at ADP ADP receptor agonist; stabilizes platelet aggregation Purinergic signaling in thrombosis
8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) Azido group at adenine position 8 Photoaffinity labeling; UV-crosslinkable Mapping ATP-binding sites in proteins
Adenosine 5'-[γ-thio]triphosphate (ATPγS) Sulfur substitution at γ-phosphate Hydrolysis-resistant; non-canonical signaling G-protein activation studies

Key Distinctions

(1) Fluorescence Properties
  • The trinitrophenylated ATP analog is unique in its solvent-dependent fluorescence, enabling real-time monitoring of protein binding without requiring extrinsic labels . In contrast, analogs like BzATP lack intrinsic fluorescence and rely on indirect assays for detection .
(2) Receptor Selectivity
  • While BzATP activates P2X7 receptors (implicated in inflammatory responses), the trinitrophenylated ATP analog selectively inhibits P2X1 and P2X3 receptors, which are critical in nociception and smooth muscle contraction .
(3) Stability and Hydrolysis Resistance
  • ATPγS and 8-azido-ATP resist enzymatic hydrolysis due to sulfur or azido substitutions, making them suitable for prolonged signaling studies . The trinitrophenylated analog, however, is hydrolyzed but competes effectively with ATP due to steric hindrance from the TNP group .
(4) Research Utility
  • The trinitrophenylated ATP analog is widely used in fluorescence quenching assays to study myosin ATPase kinetics , whereas 2-MeSADP is preferred for ADP receptor activation in platelets .

Q & A

Basic Questions

Q. What are the key safety considerations when handling 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt in laboratory settings?

  • Methodological Guidance : Due to the presence of the trinitrophenyl (TNP) group, which is highly reactive and potentially explosive under certain conditions, strict safety protocols must be followed. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid contact with skin, eyes, or inhalation of dust. Work in a fume hood with blast shields when handling dry powder. For spills, neutralize with aqueous solutions (e.g., 10% sodium bicarbonate) before disposal. Store in a cool, dry, and dark environment, segregated from reducing agents .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Guidance : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 31P^{31}P NMR to confirm the TNP substitution pattern and phosphate backbone integrity. For example, 31P^{31}P NMR signals near 57 ppm indicate triphosphate group stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M-H]^- ion) with a tolerance of ±0.0001 Da .
  • HPLC : Monitor purity using a C18 column with UV detection at 260 nm (adenosine moiety) and 340 nm (TNP absorption) .

Q. What are the primary research applications of this modified ATP analog?

  • Methodological Guidance : The TNP group introduces steric hindrance and fluorescence quenching properties, making it useful in:

  • Enzyme Kinetics : As a substrate analog to study ATP-dependent enzymes (e.g., kinases, helicases) via stopped-flow fluorescence assays. The TNP group’s fluorescence changes upon binding or hydrolysis .
  • Structural Studies : Crystallography or cryo-EM to visualize enzyme active-site interactions with bulky substituents .

Advanced Questions

Q. How can researchers optimize synthesis protocols to minimize side reactions during TNP-group introduction?

  • Methodological Guidance :

  • Reaction Solvent : Use anhydrous DMF or DMSO to enhance solubility and reduce hydrolysis of the triphosphate group.
  • Temperature Control : Maintain reactions at 0–4°C to prevent nitro-group decomposition.
  • Purification : Employ ion-exchange chromatography (e.g., DEAE-Sephadex) to separate unreacted TNP derivatives. Validate each step with 31P^{31}P NMR to detect phosphate degradation .

Q. What experimental strategies resolve contradictory data in enzyme inhibition studies using this compound?

  • Methodological Guidance :

  • Control Experiments : Compare results with non-modified ATP and other analogs (e.g., γ-S-ATP) to distinguish steric vs. electronic effects.
  • Pre-Steady-State Kinetics : Use rapid-quench or quench-flow methods to capture transient inhibition phases.
  • Competitive Binding Assays : Perform isothermal titration calorimetry (ITC) to measure binding affinities and rule out non-specific interactions .

Q. How does the monolithium trisodium salt formulation affect stability in biochemical assays?

  • Methodological Guidance :

  • Counterion Effects : Lithium ions enhance solubility in aqueous buffers but may interfere with magnesium-dependent enzymes. Pre-incubate the compound with Mg2+^{2+} to mimic physiological conditions.
  • pH Sensitivity : The TNP group is pH-sensitive; maintain assay buffers at pH 7.0–7.5 to avoid fluorescence artifacts. Use HEPES or Tris buffers instead of phosphate buffers to prevent competitive binding .

Q. What advanced techniques characterize the compound’s stability under long-term storage?

  • Methodological Guidance :

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC and 31P^{31}P NMR.
  • Lyophilization : Assess freeze-drying feasibility with cryoprotectants (e.g., trehalose) to improve shelf life.
  • Mass Spectrometry : Track dephosphorylation or TNP-group loss using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Reactant of Route 2
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

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